molecular formula C13H18N2O B2907191 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one CAS No. 1248551-37-2

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one

Cat. No.: B2907191
CAS No.: 1248551-37-2
M. Wt: 218.3
InChI Key: RJLHCPGBOIKOOY-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indolin-2-one core with amino, ethyl, and trimethyl substituents. It has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the reaction of phenylhydrazine with an appropriate ketone, such as 3,3,7-trimethyl-2-butanone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

  • Mixing phenylhydrazine and the ketone in a suitable solvent (e.g., methanol).
  • Adding an acid catalyst to initiate the reaction.
  • Refluxing the mixture to complete the reaction.
  • Purifying the product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the indolin-2-one core can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylindolin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    5-Amino-1-ethylindolin-2-one: Lacks the trimethyl substituents.

    5-Amino-3,3,7-trimethylindolin-2-one: Similar structure but without the ethyl group.

Uniqueness

5-Amino-1-ethyl-3,3,7-trimethylindolin-2-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and trimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Properties

IUPAC Name

5-amino-1-ethyl-3,3,7-trimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-5-15-11-8(2)6-9(14)7-10(11)13(3,4)12(15)16/h6-7H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLHCPGBOIKOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2C)N)C(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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